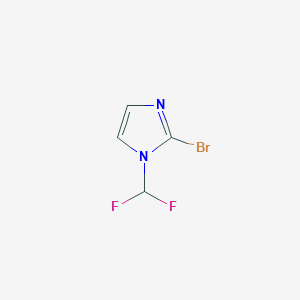![molecular formula C18H27N3O3 B2479364 4-{[(3-メチルピリジン-2-イル)オキシ]メチル}-N-[(オキソラン-2-イル)メチル]ピペリジン-1-カルボキサミド CAS No. 2202463-86-1](/img/structure/B2479364.png)
4-{[(3-メチルピリジン-2-イル)オキシ]メチル}-N-[(オキソラン-2-イル)メチル]ピペリジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound. This piperidine derivative contains both a pyridine and a tetrahydrofuran moiety, making it an interesting molecule for various applications, particularly in medicinal chemistry and chemical research.
科学的研究の応用
This compound has numerous applications across various fields:
Chemistry: : It's used as a building block for more complex molecules in organic synthesis.
Biology: : As a ligand in receptor studies, it helps in the investigation of receptor-ligand interactions.
Medicine: : Potential as a pharmaceutical agent, especially in drug discovery for its bioactive properties.
Industry: : Usage in material sciences for creating polymers and other functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including:
Initial formation of the pyridine ether: : Reacting 3-methyl-2-pyridinol with an appropriate halomethyl piperidine derivative under basic conditions to form the pyridine ether linkage.
Piperidine carboxamide formation: : This step may involve reacting the intermediate with oxolan-2-ylmethylamine and forming the carboxamide under mild heating and in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis methods would likely emphasize efficiency and scalability. This includes optimizing solvent use, reaction conditions like temperature and pressure, and utilizing continuous flow chemistry for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions particularly at the methyl group of the pyridine ring.
Reduction: : The carboxamide moiety may participate in reduction reactions.
Substitution: : The compound could undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reducing agents: : Such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution conditions: : Involving bases or acids to facilitate nucleophilic attack.
Major Products
The products will depend on the specific conditions and reagents used. Oxidative products could include hydroxylated derivatives, while reduction might yield amines from the carboxamide.
作用機序
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : Potentially targets receptors or enzymes with an affinity for its structure.
Pathways Involved: : Could modulate biochemical pathways involving signal transduction or metabolic processes.
類似化合物との比較
Compared to other piperidine derivatives:
Uniqueness: : The combination of pyridine, tetrahydrofuran, and piperidine moieties in a single structure is distinctive.
Similar Compounds: : Include piperidine carboxamides and pyridine ethers like 2-chloropyridine-3-carboxamide and N-(oxolan-2-ylmethyl)pyridine-3-carboxamide.
4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide stands out due to its multifaceted applications and distinctive chemical features, making it a valuable compound in scientific research
特性
IUPAC Name |
4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRSHQNCFHTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2479282.png)
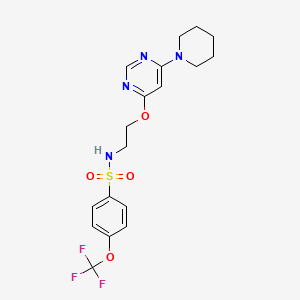
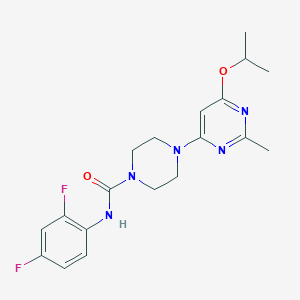
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B2479286.png)
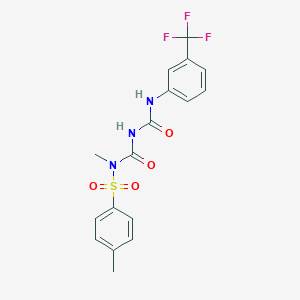
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)
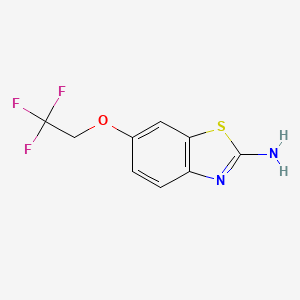
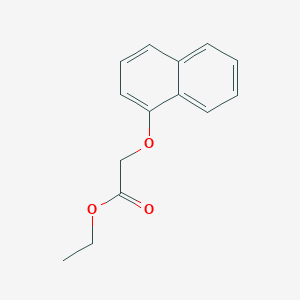
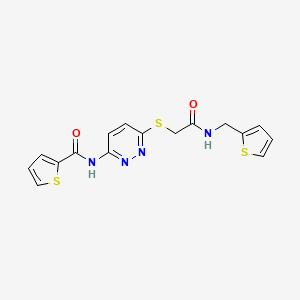
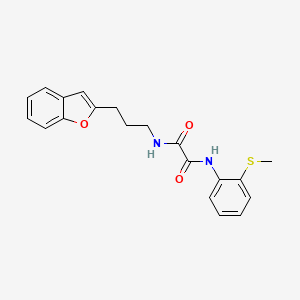
![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2479297.png)
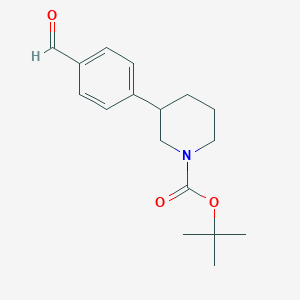
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2479299.png)
